molecular formula C12H24N2 B3022843 1-Ethyl-4,4'-bipiperidine CAS No. 205059-32-1

1-Ethyl-4,4'-bipiperidine

Cat. No. B3022843
M. Wt: 196.33 g/mol
InChI Key: CSZAEDPCZSKGHE-UHFFFAOYSA-N
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Description

1-Ethyl-4,4'-bipiperidine is a chemical compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. The ethyl group attached to the nitrogen atom indicates that it is a substituted piperidine. The bipiperidine structure suggests that the compound may have two piperidine rings possibly connected to each other.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, an enantiospecific synthesis of a substituted piperidine, (3S,4R)-3-amino-4-ethylpiperidine, was achieved starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Another study optimized the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, which involved cyclization and asymmetric hydrogenation, resulting in an improved overall yield . These methods could potentially be adapted for the synthesis of 1-Ethyl-4,4'-bipiperidine by altering the starting materials and reaction conditions to accommodate the bipiperidine structure.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for stereoisomerism. For example, the synthesis and stereochemistry of phenylethynylated piperidin-4-ones were studied, and the configuration of stereoisomeric products was determined using NMR and IR spectroscopy . Similarly, the structure of 1-Ethyl-4,4'-bipiperidine would likely require detailed analysis using such spectroscopic techniques to determine its stereochemistry and confirm the molecular structure.

Chemical Reactions Analysis

Piperidine compounds can participate in various chemical reactions. The reactions of ruthenium bipyridine catalyst precursors, which include a bipyridine moiety similar to bipiperidine, were studied in ethylene glycol solutions. These reactions involved the formation of ruthenium mono(bipyridine) carbonyls, which were synthesized from ruthenium complexes and bipyridine . The reactivity observed in these ruthenium complexes could provide insights into the types of chemical reactions that 1-Ethyl-4,4'-bipiperidine might undergo, especially in the presence of transition metal catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse. A study on a hybrid metal complex involving a piperazine derivative revealed its crystal structure, physico-chemical characterization, and dielectric properties . Techniques such as single crystal X-ray diffraction, IR, Raman, UV-Visible spectroscopy, and solid-state NMR were used for characterization. These methods could also be applied to 1-Ethyl-4,4'-bipiperidine to determine its physical properties, such as melting point, boiling point, solubility, and to investigate its chemical properties, including reactivity and stability.

Future Directions

While specific future directions for 1-Ethyl-4,4’-bipiperidine were not found, piperidine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches . They also play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAEDPCZSKGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4,4'-bipiperidine

Synthesis routes and methods

Procedure details

A solution of 7.6 g (0.023 mol) of 1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine in a mixture of 70 ml of methanol, 30 ml of water and 10 ml of glacial acetic acid was hydrogenated in the presence of 10% palladium/charcoal at room temperature and 3 bar of hydrogen pressure until the uptake of hydrogen had ceased. After working up in the usual way the desired compound was obtained as a colourless oil in a quantitative yield.
Name
1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine
Quantity
7.6 g
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reactant
Reaction Step One
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30 mL
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10 mL
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70 mL
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solvent
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RDOFBISI CALATING, DAS ANTITUMOUR… - academia.edu
Ditercalinium (NSC 366241) a dimer of 10-methoxy-7H-pyrido/43-clcarbazole quaternarized on the pyridine nitrogen by a rigid bis (1, 1/-ethyl)-4, 4'-bipiperidine linking chain, is …
Number of citations: 0 www.academia.edu
C Garbay-Jaureguiberry, C Esnault… - … and clinical research, 1987 - europepmc.org
Ditercalinium (NSC 366241), a dimer of 10-methoxy-7H-pyrido [4, 3-c] carbazole quaternarized on the pyridine nitrogen by a rigid bis (1, 1'-ethyl)-4, 4'-bipiperidine linking chain, is …
Number of citations: 8 europepmc.org

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